![molecular formula C22H19N3O3 B12932579 Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester CAS No. 90125-87-4](/img/structure/B12932579.png)
Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are well-known for their high cytotoxic activity and have been extensively researched as potential anti-cancer drugs . This compound is particularly interesting due to its ability to intercalate with DNA, making it a promising candidate for various scientific and medical applications .
Preparation Methods
The synthesis of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate typically involves the reaction of acridin-9-ylamine with 4-(3-methoxyphenyl)isocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound also inhibits topoisomerase activity, which is crucial for DNA strand cleavage and re-ligation during replication . These actions result in the cytotoxic effects observed in cancer cells.
Comparison with Similar Compounds
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its DNA intercalating properties but with different cytotoxic profiles.
Amsacrine (m-AMSA): A clinically used anti-cancer drug that also intercalates with DNA and inhibits topoisomerase activity.
Quinacrine: Another acridine derivative with anti-malarial and anti-cancer properties.
The uniqueness of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate lies in its specific substitution pattern, which may confer distinct biological activities and interactions with DNA .
Properties
CAS No. |
90125-87-4 |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl N-[4-(acridin-9-ylamino)-3-methoxyphenyl]carbamate |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-13-14(23-22(26)28-2)11-12-19(20)25-21-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
HWFMNVIMYZZGGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


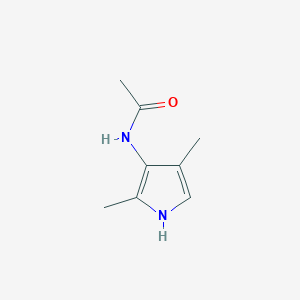

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
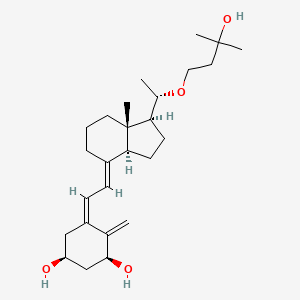
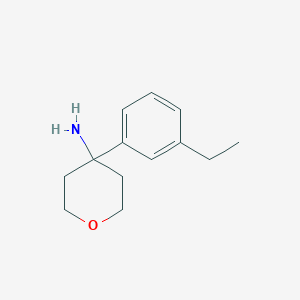
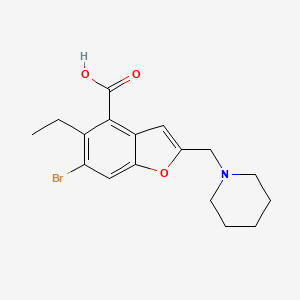
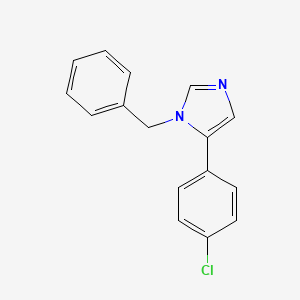
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
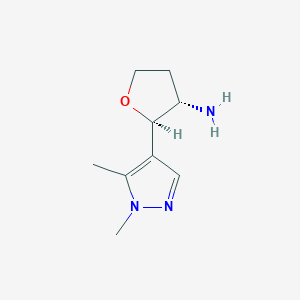

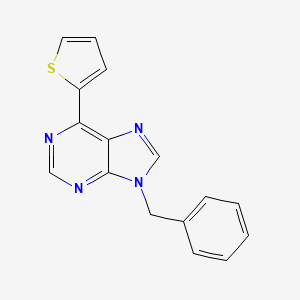
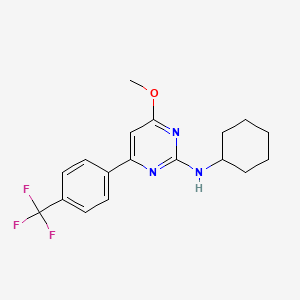
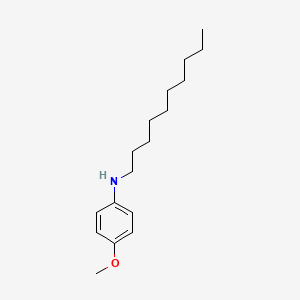
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
